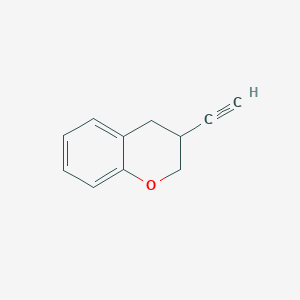
3-ethynyl-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzene ring fused with a pyran ring, with an ethynyl group attached to the third carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Ethynyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
3-Ethynyl-3,4-dihydro-2H-1-benzopyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-ethynyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The ethynyl group can participate in various biochemical pathways, leading to the modulation of enzyme activities and receptor functions. The compound’s effects are mediated through its binding to specific proteins and altering their functions.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the ethynyl group, leading to different chemical properties.
3,4-Dihydro-2H-1-benzopyran-2-one: Contains a carbonyl group instead of an ethynyl group.
3,4-Dihydro-3-amino-2H-1-benzopyran: Contains an amino group, leading to different biological activities.
Uniqueness
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
3-ethynyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H10O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-6,9H,7-8H2 |
InChIキー |
VDEPGFOMNZHSKL-UHFFFAOYSA-N |
正規SMILES |
C#CC1CC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
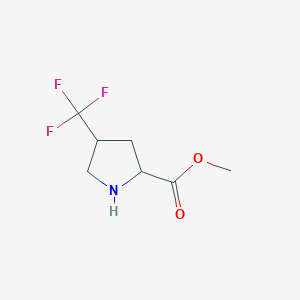
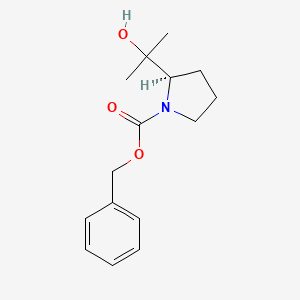



![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
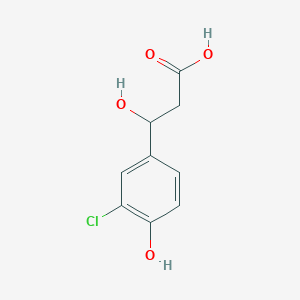
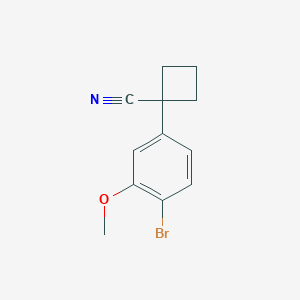
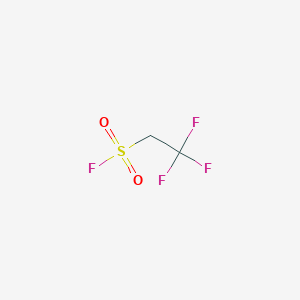
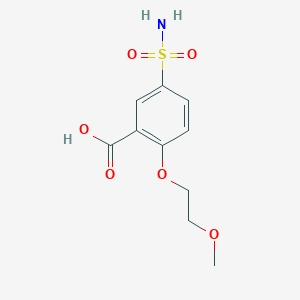
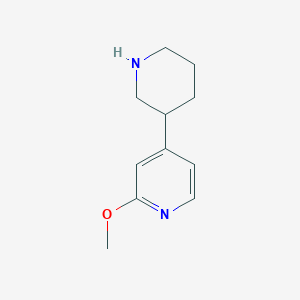
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
